4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Overview
Description
1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones derivatives were designed, synthesized and evaluated for their anticancer activity .Molecular Structure Analysis
The structures of these derivatives were established by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Physical and Chemical Properties Analysis
The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE by binding to its active site . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The compound affects the biochemical pathway of acetylcholine hydrolysis. By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. Preliminary computational studies have been conducted to predict its pharmacokinetic properties . .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific physiological context. In the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c19-22(20,11-3-1-2-10-12(11)16-21-15-10)18-5-9(6-18)4-17-8-13-7-14-17/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZHEWMMIHBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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